1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group attached to a benzyl ring, and a pyridylmethyl group attached to the piperazine ring. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methoxybenzyl bromide.
Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-bromo-4-methoxybenzyl)piperazine.
Alkylation: Finally, the 1-(3-bromo-4-methoxybenzyl)piperazine is alkylated with 2-pyridylmethyl chloride in the presence of a base like sodium hydride (NaH) to yield the target compound.
Industrial Production Methods: Industrial production of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
- Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Major Products:
- Oxidation: 1-(3-HYDROXY-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- Reduction: 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the bromine atom, methoxy group, and pyridylmethyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-BROMO-4-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-BROMO-4-METHOXYBENZYL)-4-(2-THIENYLMETHYL)PIPERAZINE: Similar structure but with a thienylmethyl group instead of a pyridylmethyl group.
The uniqueness of 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22BrN3O |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-6-5-15(12-17(18)19)13-21-8-10-22(11-9-21)14-16-4-2-3-7-20-16/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
WIQBUHAZFRCPBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)Br |
Origin of Product |
United States |
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